2-Amino-1,3-benzothiazol-7-ol
Overview
Description
2-Amino-1,3-benzothiazol-7-ol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that 2-aminobenzothiazole derivatives have potent pharmacological activities , suggesting they interact with biological targets.
Mode of Action
2-Amino-1,3-benzothiazol-7-ol, like other 2-aminobenzothiazole derivatives, serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazol-7-ol assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Biochemical Pathways
It’s known that 2-aminobenzothiazole derivatives have significant roles in synthetic organic chemistry and biological fields due to their potent pharmacological activities .
Biological Activity
2-Amino-1,3-benzothiazol-7-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a benzothiazole core with an amino group at the 2-position and a hydroxyl group at the 7-position. This structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial growth, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity | Reference |
---|---|---|
Enterococcus faecalis | Moderate inhibition | |
Staphylococcus aureus | Significant inhibition | |
Escherichia coli | Minimal inhibition |
The compound's mechanism of action in antimicrobial activity may involve the inhibition of bacterial enzymes such as DNA gyrase, which is crucial for DNA replication. Additionally, it may affect quorum sensing pathways in bacteria, thereby disrupting their communication and virulence.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated efficacy in inhibiting the proliferation of several cancer cell lines.
Case Study: Anticancer Effects
In a study evaluating the effects on human melanoma (A375) and lung cancer (A549) cell lines, this compound showed significant antiproliferative activity. The compound was found to induce apoptosis and alter cell cycle progression .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism | Reference |
---|---|---|---|
A375 (melanoma) | 15 | Apoptosis induction | |
A549 (lung cancer) | 20 | Cell cycle arrest | |
H1299 (non-small cell lung) | 18 | Inhibition of AKT/ERK pathways |
The compound's ability to induce apoptosis is attributed to the activation of caspases and disruption of mitochondrial function. Furthermore, it has been noted to inhibit key signaling pathways that are often upregulated in cancer cells, such as AKT and ERK .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Table 3: Anti-inflammatory Effects
Properties
IUPAC Name |
2-amino-1,3-benzothiazol-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHNZCZUDCPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62715-76-8 | |
Record name | 2-amino-1,3-benzothiazol-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.